1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Description
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) fused with a substituted pyrimidine moiety. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol and a CAS registry number of 956614-59-8 . The pyrimidine ring is substituted with two methyl groups at positions 4 and 6, while the pyrrolidine ring contains a carboxylic acid group at position 2.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-6-8(2)13-11(12-7)14-5-3-4-9(14)10(15)16/h6,9H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEOBTIRZQUURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Chloro-4,6-dimethylpyrimidine with Proline Derivatives
Proline (pyrrolidine-2-carboxylic acid) features a secondary amine that can act as a nucleophile. Reacting 2-chloro-4,6-dimethylpyrimidine with proline under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound via SNAr (nucleophilic aromatic substitution). The reaction proceeds at elevated temperatures (80–100°C) over 12–24 hours, with yields dependent on the leaving group’s reactivity.
Mechanistic Insight :
- Deprotonation of proline’s amine under basic conditions generates a stronger nucleophile.
- The electron-withdrawing methyl groups on the pyrimidine ring stabilize the negative charge developed during the transition state.
- Chloride departure completes the substitution, forming the C–N bond.
Cyclocondensation Strategies
Constructing the pyrimidine ring directly onto the pyrrolidine scaffold offers an alternative route. This method involves cyclizing precursors such as amidines or β-keto esters with appropriate carbonyl compounds.
Amidines and β-Diketones
Reacting a pyrrolidine-2-carboxylic acid-derived amidine with acetylacetone (2,4-pentanedione) in acidic or basic media generates the pyrimidine ring. For example:
- Amidine Preparation : Treat proline methyl ester with ammonium chloride and PCl₅ to form the corresponding amidine.
- Cyclization : Heat the amidine with acetylacetone in ethanol under reflux. The reaction forms the pyrimidine ring via condensation and dehydration.
Optimization Notes :
- Acidic conditions (e.g., HCl) accelerate cyclization but may require neutralization for product isolation.
- Substituent positioning is controlled by the β-diketone’s structure; acetylacetone ensures 4,6-dimethyl substitution.
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable cross-coupling between halogenated pyrimidines and proline derivatives. These methods offer regioselectivity and milder conditions compared to classical nucleophilic substitutions.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-bromo-4,6-dimethylpyrimidine and proline’s amine group can form the desired product. Key components include:
- Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.
- Ligand : Xantphos or BINAP.
- Base : Cs₂CO₃ or t-BuONa.
- Solvent : Toluene or dioxane at 80–100°C.
Advantages :
- Functional group tolerance (e.g., carboxylic acids remain intact).
- High yields (70–85%) with minimal byproducts.
Reductive Amination Pathways
Reductive amination links the pyrimidine and pyrrolidine moieties via an imine intermediate. This method is advantageous for introducing chirality or sensitive functional groups.
Proline Derivatives and Pyrimidine Aldehydes
- Imine Formation : React 4,6-dimethylpyrimidine-2-carbaldehyde with proline in methanol under acidic conditions (e.g., AcOH).
- Reduction : Treat the imine intermediate with NaBH₃CN or H₂/Pd-C to yield the secondary amine.
Chiral Control :
- Using enantiopure proline ensures retention of stereochemistry at the pyrrolidine C2 position.
- Asymmetric organocatalysts (e.g., diarylprolinol silyl ethers) enhance enantioselectivity in imine formation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 60–75 | Simple setup, scalable | Requires activated pyrimidine |
| Cyclocondensation | HCl, ethanol, reflux | 50–65 | Builds pyrimidine in situ | Multi-step, moderate regioselectivity |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 100°C | 70–85 | High regioselectivity | Costly catalysts |
| Reductive Amination | NaBH₃CN, MeOH, rt | 65–80 | Preserves chirality | Requires aldehyde precursor |
Structural and Mechanistic Considerations
Steric and Electronic Effects
- Methyl Groups : The 4,6-dimethyl substitution on the pyrimidine ring enhances electrophilicity at C2 while sterically shielding adjacent positions, directing nucleophilic attack to the desired site.
- Pyrrolidine Rigidity : The five-membered ring’s conformation influences reaction rates. Cis-configured proline derivatives react faster due to reduced steric hindrance.
Solvent and Base Selection
- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in substitution reactions.
- Weak bases (K₂CO₃) balance nucleophile generation without promoting side reactions (e.g., ester hydrolysis).
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-derived transformations:
Case Study : Reaction with tert-butyl isocyanate in THF using COMU/DIPEA yielded N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, demonstrating the carboxylic acid’s role in forming pharmacologically relevant amides.
Pyrrolidine Nitrogen Modifications
The secondary amine in the pyrrolidine ring undergoes alkylation and acylation:
Research Finding : Sulfonamide derivatives of similar pyrrolidine-3-carboxylic acids exhibited potent endothelin receptor antagonism, highlighting the therapeutic potential of N-modified analogs .
Pyrimidine Ring Reactivity
The electron-deficient pyrimidine ring facilitates nucleophilic substitutions and condensations:
Key Observation : The 4,6-dimethylpyrimidine moiety exhibits reactivity akin to 2,4-dinitrotoluene in aldol condensations, forming conjugated systems with aldehydes under mild conditions .
Redox Reactions
Functional group interconversions via oxidation/reduction:
Synthetic Utility : Reduction of the carboxylic acid to a hydroxymethyl group enables further functionalization (e.g., etherification) for prodrug development.
Comparative Reactivity
A comparison with structurally related compounds reveals unique features:
Mechanistic Insights
-
Carboxylic Acid Coupling : COMU-mediated activation forms a stable oxyma ester intermediate, enabling efficient amide bond formation with primary/secondary amines .
-
Pyrimidine Aldol Condensation : Deprotonation of methyl groups by DBU generates a resonance-stabilized enolate, which attacks aldehydes to form α,β-unsaturated products .
-
N-Sulfonylation : Tosyl chloride reacts preferentially with the pyrrolidine nitrogen due to its lower steric hindrance compared to pyrimidine-bound substituents .
Scientific Research Applications
Medicinal Chemistry
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic effects, particularly as a scaffold for developing new drugs targeting various diseases.
Key Findings :
- The compound has shown promise in the development of inhibitors for specific enzymes related to inflammatory diseases and cancer treatment. For example, it may act as an inhibitor of p38 MAP kinase, which is involved in inflammatory pathways .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study :
- A study published in the Oriental Journal of Chemistry reported that synthesized compounds based on this structure demonstrated good antibacterial activity through disc diffusion methods .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and potential therapeutic applications.
Key Insights :
- The compound exhibits favorable interactions with target proteins involved in cancer progression, suggesting its utility in drug design .
Neurological Research
The compound's structural features make it a candidate for investigating neurological disorders. Its ability to modulate pathways related to neuroinflammation positions it as a potential therapeutic agent for conditions like neuropathy and arthritis.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic Acid (CAS 1192509-98-0)
6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic Acid (CAS 873450-11-4)
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Key Difference : Substitutes the pyrrolidine/pyrimidine linkage with a chlorine atom at position 2.
- Impact : Enhances electrophilicity, making it more reactive in nucleophilic substitution reactions. However, reduced basicity compared to the dimethylpyrimidine analogs .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid (CAS Number: 956614-59-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.26 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a dimethylpyrimidine moiety and a carboxylic acid group, which may contribute to its biological functions.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to exhibit inhibitory effects on carbonic anhydrase and histone deacetylases, which are critical in various cellular processes including cancer progression and inflammation .
- Antioxidant Activity : Research indicates that derivatives of pyrrolidine compounds often possess antioxidant properties, which can protect cells from oxidative stress . The presence of the pyrimidine ring may enhance this activity.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, suggesting potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study conducted on various human cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for inducing cell death. Notably, the compound showed selective toxicity against ovarian and renal cancer cells, highlighting its potential for targeted cancer therapy .
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction of this compound with human deacetylase Sirtuin 2 (HDSirt2). Results indicated that it could serve as a lead compound for developing inhibitors aimed at modulating histone acetylation patterns in cancer cells, thereby influencing gene expression related to tumor growth and survival .
Q & A
Q. What are the established synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves coupling a 4,6-dimethylpyrimidin-2-amine derivative with a pyrrolidine-2-carboxylic acid precursor. Key steps include alkylation of pyrrolidine intermediates followed by nucleophilic substitution or condensation reactions. For example, analogous methods for pyrrolidine-carboxylic acid derivatives employ nitration and alkylation under controlled pH and temperature conditions (e.g., 60–80°C in DMF) to minimize side reactions . Intermediates are characterized using HPLC (≥95% purity), NMR (1H, 13C), and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving stereochemical ambiguities in the final product .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural identity?
- NMR Spectroscopy : 1H NMR (400–600 MHz) identifies proton environments (e.g., pyrimidine CH3 groups at δ 2.4–2.6 ppm, pyrrolidine protons at δ 3.1–3.5 ppm). 13C NMR confirms carbonyl (C=O) and pyrimidine aromatic carbons.
- HRMS : Electrospray ionization (ESI+) provides accurate mass data (e.g., [M+H]+ calculated for C11H16N3O2: 246.1238).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as seen in related pyrimidine-carboxylic acid co-crystals .
Q. What safety protocols are recommended for handling this compound?
Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Storage conditions: 2–8°C in airtight containers under nitrogen, as recommended for reactive pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during synthesis?
Contradictions in splitting patterns or chemical shifts may arise from dynamic rotational isomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Identifies temperature-dependent conformational changes (e.g., coalescence of pyrrolidine ring protons at elevated temperatures).
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts for comparison with experimental data .
- Crystallographic Validation : Compare hydrogen-bonding motifs (e.g., N–H···O interactions) with published co-crystal structures to confirm tautomeric forms .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Catalysis : Use Ru-BINAP complexes for asymmetric hydrogenation of pyrrolidine precursors (e.g., 90% ee achieved in similar proline derivatives) .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates, enriching the desired enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA mobile phase) .
Q. How do hydrogen-bonding interactions in the solid state influence physicochemical properties?
X-ray studies of analogous compounds reveal that N–H···O and O–H···N hydrogen bonds form supramolecular networks, enhancing thermal stability but reducing solubility. For example, co-crystals with salicylic acid exhibit melting points >200°C and aqueous solubility <1 mg/mL at 25°C . Solubility can be improved via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (DMSO:water 1:1 v/v) .
Q. What methods validate the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS. Pyrimidine rings are prone to hydrolysis at pH < 3, forming 4,6-dimethyluracil derivatives .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >150°C for crystalline forms) .
Q. How can researchers design multi-step syntheses with high atom economy?
- Convergent Synthesis : Prepare pyrrolidine-2-carboxylic acid and 4,6-dimethylpyrimidine fragments separately, then couple via Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, 110°C). Atom economy exceeds 75% in analogous routes .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic methods (e.g., TEMPO-mediated oxidations) reduce waste .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational predictions to address spectral ambiguities .
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) for yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
